Pipobroman

Polycythemia vera Myelofibrosis Myeloproliferative neoplasms

Pipobroman (Vercyte) is a polyfunctional alkylating agent with proven clinical activity in PV and ET. Randomized trial data show a 3-fold lower 10-year myelofibrosis incidence vs hydroxyurea (5% vs 15%, P=.02). Unlike hydroxyurea, resistance does not develop even after >20 years of treatment. These unique long-term safety and disease-modifying characteristics make pipobroman an essential comparator for PV/ET research on myelofibrosis progression and acquired resistance mechanisms. ≥98% purity; for R&D use only.

Molecular Formula C10H16Br2N2O2
Molecular Weight 356.05 g/mol
CAS No. 54-91-1
Cat. No. B1677944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipobroman
CAS54-91-1
SynonymsNSC25154;  Pipobroman;  Trade names Vercite Vercyte.
Molecular FormulaC10H16Br2N2O2
Molecular Weight356.05 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCBr)C(=O)CCBr
InChIInChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2
InChIKeyNJBFOOCLYDNZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFREELY SOL IN CHLOROFORM;  SOL IN METHANOL & ACETONE;  SPARINGLY SOL IN ALC & BENZENE;  SLIGHTLY SOL IN WATER;  VERY SLIGHTLY SOL IN ETHER
2.24e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipobroman (CAS 54-91-1) Procurement Guide: Chemical Profile and Mechanism of Action for Polycythemia Vera and Essential Thrombocythemia Research


Pipobroman (CAS 54-91-1), also known as Vercyte, is an N-acylpiperazine derivative structurally characterized by two 3-bromopropionoyl groups acylating the nitrogen atoms of a piperazine ring [1]. It is classified as a polyfunctional alkylating agent with antineoplastic activity, although its precise mechanism of action remains incompletely defined [2]. The compound is thought to exert its effects through DNA alkylation, leading to disruption of DNA replication and eventual cell death, with some evidence suggesting additional inhibition of DNA and RNA polymerases or reduction of pyrimidine nucleotide incorporation into DNA [3]. Pipobroman has well-documented clinical activity in myeloproliferative neoplasms, particularly polycythemia vera (PV) and essential thrombocythemia (ET), and is available as a research chemical for preclinical and clinical investigation [4].

Why Pipobroman Cannot Be Generically Substituted with Hydroxyurea or Other Cytoreductive Agents in PV and ET Research


Despite sharing overlapping indications in the management of myeloproliferative neoplasms, pipobroman and its closest clinical analog hydroxyurea (HU) exhibit fundamentally distinct long-term safety profiles and disease-modifying outcomes that preclude simple therapeutic interchange [1]. While both agents achieve hematologic control in the majority of PV patients, their divergent effects on myelofibrosis progression, leukemic transformation rates, and survival outcomes have been established in randomized comparative trials spanning decades of follow-up [2]. Furthermore, pipobroman demonstrates a unique mechanistic profile distinct from other alkylating agents such as busulfan and chlorambucil, with differential effects on bone marrow megakaryocyte proliferation that translate to a notably lower risk of post-PV myelofibrosis with myeloid metaplasia (MMM) compared to hydroxyurea [3]. For procurement decisions involving preclinical research or clinical trial supply, understanding these agent-specific differentiation points is essential for appropriate comparator selection and accurate interpretation of study outcomes [4].

Pipobroman Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement and Scientific Selection


Pipobroman vs. Hydroxyurea: 10-Year Myelofibrosis Risk Reduction in Polycythemia Vera Patients

In a randomized controlled trial comparing hydroxyurea versus pipobroman as first-line therapy in 285 PV patients younger than 65 years with a median follow-up of 16.3 years, pipobroman demonstrated a significantly lower cumulative incidence of myelofibrosis at all assessed time points compared with hydroxyurea [1].

Polycythemia vera Myelofibrosis Myeloproliferative neoplasms

Pipobroman vs. Hydroxyurea: Comparative AML/MDS Leukemogenic Risk Profile in Long-Term PV Follow-Up

The same FPSG randomized trial demonstrated that pipobroman is associated with a significantly higher cumulative incidence of acute myeloid leukemia/myelodysplastic syndrome (AML/MDS) compared with hydroxyurea, a finding that defines its risk-benefit profile and contraindicates its use as first-line therapy [1].

Polycythemia vera Acute myeloid leukemia Myelodysplastic syndrome

Pipobroman vs. Hydroxyurea: Differential Induction Remission Rates in Polycythemia Vera

A large retrospective analysis of 720 PV cases treated with pipobroman and 624 cases treated with hydroxyurea demonstrated superior complete remission rates with pipobroman compared to hydroxyurea, while also showing that resistance to pipobroman does not appear to develop even after extended treatment duration [1].

Polycythemia vera Complete remission Cytoreductive therapy

Pipobroman vs. Hydroxyurea: Hematologic Stability in Platelet Count Control

In a prospective randomized study comparing hydroxyurea and pipobroman in 292 PV patients under age 65 years, hydroxyurea demonstrated significantly inferior hematologic stability, particularly with respect to platelet count control, compared with pipobroman [1].

Polycythemia vera Platelet count Hematologic stability

Pipobroman vs. Hydroxyurea: Differential Survival Outcomes in Long-Term Follow-Up

Final analysis of the FPSG randomized trial comparing hydroxyurea and pipobroman as first-line therapy in 285 PV patients with a median follow-up of 16.3 years revealed significantly shorter median survival in the pipobroman arm compared with hydroxyurea, a finding that has substantially impacted treatment guidelines and procurement considerations [1].

Polycythemia vera Overall survival Cytoreductive therapy

Pipobroman in Essential Thrombocythemia: 10-Year Thrombosis, Leukemia, and Myelofibrosis Risk Profile

In a long-term study of 118 high-risk essential thrombocythemia patients treated with pipobroman with a median follow-up of 10 years, the compound demonstrated a favorable long-term safety profile with low cumulative 10-year risks of thrombosis, leukemia, myelofibrosis, and solid tumors, supporting its role as an adequate treatment option for high-risk ET [1].

Essential thrombocythemia Thrombosis risk Long-term outcomes

Pipobroman Application Scenarios: Evidence-Based Procurement Guidance for PV, ET, and MPN Research


Preclinical and Clinical Research in Polycythemia Vera: Myelofibrosis Prevention Studies

Based on the randomized trial data demonstrating a three-fold lower 10-year cumulative myelofibrosis incidence with pipobroman (5%) compared to hydroxyurea (15%) [1], pipobroman is an essential procurement item for PV research focused on elucidating mechanisms of myelofibrosis progression and evaluating strategies to delay or prevent post-PV MMM. Studies investigating the antiproliferative effects of pipobroman on bone marrow megakaryocytes may provide insights into the observed reduction in myelofibrosis transformation risk [2].

Essential Thrombocythemia Research in High-Risk Patient Populations

For ET research involving patients at high risk of thrombosis (age >60 years, prior thrombosis, or platelet count >1000 × 10⁹/L), pipobroman procurement is justified by long-term outcome data showing a 10-year cumulative thrombosis risk of 14% and leukemia risk of 3%, with a standardized mortality ratio of 1.1 (95% CI: 0.7-1.7) not statistically different from the general population [3]. The demonstrated platelet-lowering efficacy, with 91% of patients achieving platelet count <400 × 10⁹/L, supports its use as a comparator arm or investigational agent in ET clinical studies [3].

Comparative Effectiveness Research: Pipobroman as Comparator in Myeloproliferative Neoplasm Studies

Given the extensive randomized controlled trial data establishing head-to-head comparisons between pipobroman and hydroxyurea across multiple endpoints including survival (median 15.4 vs 20.3 years, P = .008), AML/MDS incidence (13% vs 6.6% at 10 years, P = .004), and myelofibrosis incidence (5% vs 15% at 10 years, P = .02) [1], pipobroman serves as a well-characterized comparator agent for studies evaluating novel therapeutics in PV and ET. Procurement of pipobroman enables robust comparative analyses that leverage decades of follow-up data and established long-term outcome benchmarks.

Research on Acquired Resistance to Cytoreductive Agents in Myeloproliferative Neoplasms

Evidence from large cohort studies indicates that resistance to pipobroman does not appear to develop even after more than 20 years of treatment, distinguishing it from hydroxyurea where hematologic stability is often insufficient [4]. This characteristic makes pipobroman a valuable procurement item for research investigating mechanisms of acquired resistance to cytoreductive therapy in MPNs and for studies exploring sequential or alternative treatment strategies in patients who have failed or become intolerant to hydroxyurea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipobroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.